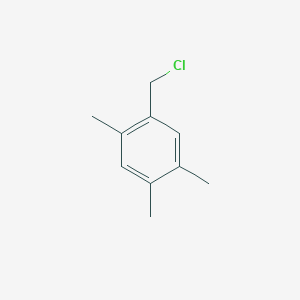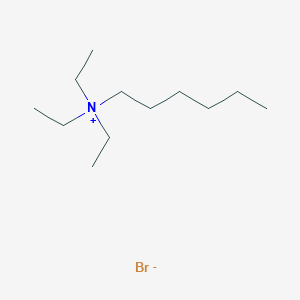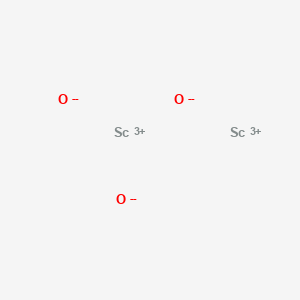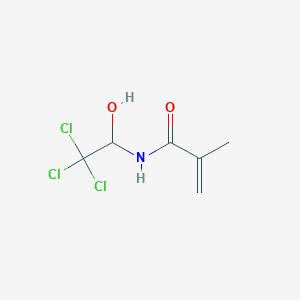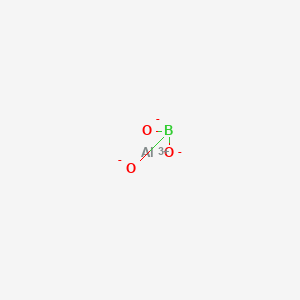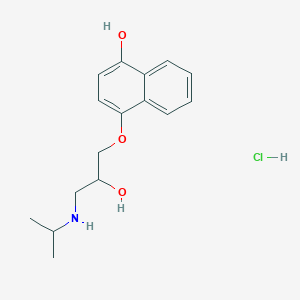
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAD (tris(2,6-ditert-butyl-4-methylphenyl)aminium) and is a triarylamine derivative.
Wirkmechanismus
The mechanism of action of TAD in organic electronics is based on its ability to transport holes from the anode to the emissive layer in OLEDs and from the perovskite layer to the hole-transporting layer in perovskite solar cells. TAD acts as a p-type semiconductor and forms a charge transfer complex with the electron-donating material, which facilitates the transfer of holes. In catalysis, TAD acts as a Lewis acid catalyst and promotes the activation of the substrate by coordinating with the electron-rich functional group. In materials science, TAD forms a stable radical cation upon oxidation, which imparts stability and conductivity to the polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of TAD. However, studies have shown that TAD is a non-toxic compound and does not exhibit any cytotoxicity or genotoxicity. TAD has also been shown to be biodegradable and environmentally friendly.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAD in lab experiments include its high stability, low toxicity, and ease of synthesis. TAD can be easily synthesized in large quantities and can be stored for a long time without degradation. However, the limitations of using TAD include its high cost and limited solubility in some solvents.
Zukünftige Richtungen
There are many future directions for the research on TAD. In organic electronics, TAD can be further optimized to improve its performance as a hole-transporting material in OLEDs and perovskite solar cells. In catalysis, TAD can be explored for its potential applications in other organic reactions and for the development of new catalysts. In materials science, TAD can be incorporated into different types of polymers to improve their properties. Furthermore, the biochemical and physiological effects of TAD can be further investigated to determine its potential applications in biomedical research.
Synthesemethoden
The synthesis of TAD involves the reaction of 2,5-cyclohexadien-1-one with tris(2,6-ditert-butyl-4-methylphenyl)amine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which reacts with the triarylamine to form TAD. The yield of TAD can be improved by optimizing the reaction conditions, such as the choice of base and solvent.
Wissenschaftliche Forschungsanwendungen
TAD has been widely studied for its potential applications in various fields, including organic electronics, catalysis, and materials science. In organic electronics, TAD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells. TAD has also been employed as a catalyst in various organic reactions, such as the Friedel-Crafts acylation of indoles and the oxidative coupling of phenols. In materials science, TAD has been incorporated into polymers to improve their thermal stability and mechanical properties.
Eigenschaften
CAS-Nummer |
14106-38-8 |
|---|---|
Produktname |
2,5-Cyclohexadien-1-one, 4,4',4''-(1,2,3-cyclopropanetriylidene)tris[2,6-bis(1,1-dimethylethyl)- |
Molekularformel |
C45H60O3 |
Molekulargewicht |
649 g/mol |
IUPAC-Name |
4-[2,3-bis(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclopropylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C45H60O3/c1-40(2,3)28-19-25(20-29(37(28)46)41(4,5)6)34-35(26-21-30(42(7,8)9)38(47)31(22-26)43(10,11)12)36(34)27-23-32(44(13,14)15)39(48)33(24-27)45(16,17)18/h19-24H,1-18H3 |
InChI-Schlüssel |
DRQQSZVENBAHIP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C2=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Andere CAS-Nummern |
14106-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







